methyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}oxy)benzoate
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Overview
Description
METHYL 2-({2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}OXY)BENZOATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of METHYL 2-({2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}OXY)BENZOATE typically involves the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with methyl 2-hydroxybenzoate. The reaction is often carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
METHYL 2-({2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}OXY)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The biological activity of METHYL 2-({2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}OXY)BENZOATE is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial properties. The compound also interacts with cellular pathways involved in inflammation and coagulation, making it a potential candidate for anti-inflammatory and anticoagulant therapies .
Comparison with Similar Compounds
Similar compounds include:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its antimicrobial properties.
7-Hydroxy-4-methylcoumarin: Widely studied for its anticoagulant activity.
4-Methylumbelliferyl acetate: Used in enzymatic assays due to its fluorescent properties.
Properties
Molecular Formula |
C20H16O7 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl 2-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]oxybenzoate |
InChI |
InChI=1S/C20H16O7/c1-12-9-18(21)27-17-10-13(7-8-14(12)17)25-11-19(22)26-16-6-4-3-5-15(16)20(23)24-2/h3-10H,11H2,1-2H3 |
InChI Key |
JSMUZPAIFAQCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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